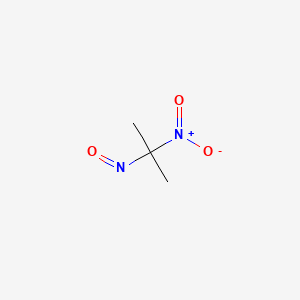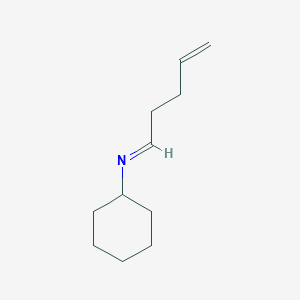![molecular formula C12H7FO3 B14749521 8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione CAS No. 834-85-5](/img/structure/B14749521.png)
8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4,5-dihydrobenzoebenzofuran-1,3-dione is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
The synthesis of 8-Fluoro-4,5-dihydrobenzoebenzofuran-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are employed to introduce the fluorine atom at the desired position.
Oxidation and reduction steps: These steps are used to achieve the desired oxidation state and functional groups on the benzofuran core.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
8-Fluoro-4,5-dihydrobenzoebenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified biological activities.
Scientific Research Applications
8-Fluoro-4,5-dihydrobenzoebenzofuran-1,3-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Biology: Investigated for its antimicrobial properties, showing activity against various bacterial strains.
Medicine: Potential use in developing new therapeutic agents for treating diseases such as cancer and infections.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Fluoro-4,5-dihydrobenzoebenzofuran-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit key enzymes or receptors involved in disease pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
8-Fluoro-4,5-dihydrobenzoebenzofuran-1,3-dione can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Another benzofuran derivative with therapeutic applications.
The uniqueness of 8-Fluoro-4,5-dihydrobenzoebenzofuran-1,3-dione lies in its specific structural features and the presence of the fluoro group, which can enhance its biological activity and stability.
Properties
CAS No. |
834-85-5 |
|---|---|
Molecular Formula |
C12H7FO3 |
Molecular Weight |
218.18 g/mol |
IUPAC Name |
8-fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C12H7FO3/c13-7-3-1-6-2-4-8-10(9(6)5-7)12(15)16-11(8)14/h1,3,5H,2,4H2 |
InChI Key |
MPQIYMGNHTWJRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C=CC(=C3)F)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


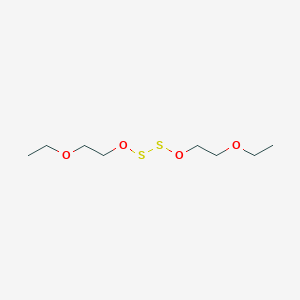
![(3Z)-4-(4-hydroxyphenyl)-9-methoxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14749456.png)

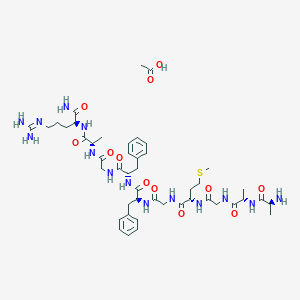
![Ethyl 4-[(e)-(2,4,6-triaminopyrimidin-5-yl)diazenyl]benzoate](/img/structure/B14749466.png)
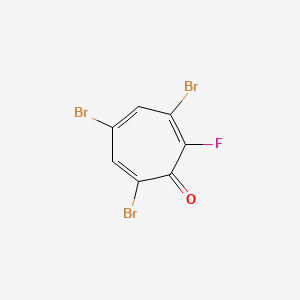
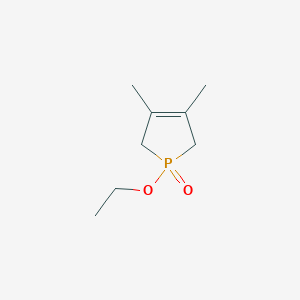
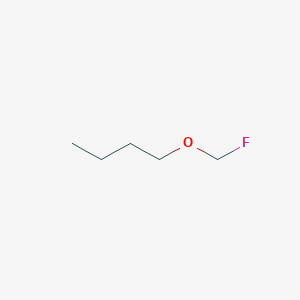
![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14749491.png)
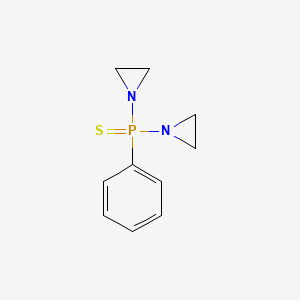
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
